molecular formula CH7FeMnPSi B576708 Silicomanganese CAS No. 12743-28-1

Silicomanganese

Cat. No.: B576708
CAS No.: 12743-28-1
M. Wt: 188.909
InChI Key: VIVHEMVDHMDMOC-UHFFFAOYSA-N
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Description

Silicomanganese (SiMn) is a ferroalloy primarily composed of manganese, silicon, and iron, with minor amounts of carbon and other elements. It is a crucial research material for developing sustainable construction technologies and advanced materials. Its primary research value lies in the utilization of its by-product, this compound slag, to create value-added products, supporting waste valorization and a circular economy. Researchers utilize this compound slag as a precursor for alkali-activated materials (geopolymers), which serve as low-carbon alternatives to Ordinary Portland Cement. These binders can reduce CO2 emissions by approximately 73% and demonstrate excellent mechanical properties, with compressive strengths in resulting concretes reaching over 80 MPa and even exceeding 132 MPa with fiber reinforcement . Furthermore, this compound slag is investigated for the production of cast stone and glass-ceramics through direct hot modification, a process that saves energy by utilizing the slag's inherent thermal energy . The activation mechanisms for these applications can be physical (e.g., mechanical grinding), chemical (using alkaline activators), or thermal . Beyond construction, novel applications are emerging, such as using this compound fume as an effective bridging material in water-based drilling fluids, where it demonstrates superior performance in fluid loss control compared to traditional materials . Global production of this compound alloy generates an estimated 1.2 to 1.4 tons of slag per ton of alloy, presenting a significant opportunity for resource recovery and environmental remediation through scientific research . This product is intended For Research Use Only.

Properties

CAS No.

12743-28-1

Molecular Formula

CH7FeMnPSi

Molecular Weight

188.909

IUPAC Name

iron;manganese;methane;phosphane;silicon

InChI

InChI=1S/CH4.Fe.Mn.H3P.Si/h1H4;;;1H3;

InChI Key

VIVHEMVDHMDMOC-UHFFFAOYSA-N

SMILES

C.[Si].P.[Mn].[Fe]

Synonyms

Manganese alloy, base, Mn 65-68,Fe 10-23,Si 12-21,C 0.5-3,P 0-0.2 (ASTM A483)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of manganese alloy involves the reduction of manganese oxides using carbon or silicon in a high-temperature furnace. The reaction typically occurs at temperatures ranging from 1200°C to 1600°C. The primary reaction can be represented as follows:

MnO2+CMn+CO2\text{MnO}_2 + \text{C} \rightarrow \text{Mn} + \text{CO}_2 MnO2​+C→Mn+CO2​

In industrial settings, the reduction process is carried out in electric arc furnaces or blast furnaces. The raw materials, including manganese ore, coke, and fluxes, are charged into the furnace, where they undergo smelting to produce the alloy.

Industrial Production Methods

The industrial production of manganese alloy involves several steps:

    Ore Preparation: Manganese ore is crushed and screened to obtain the desired particle size.

    Smelting: The prepared ore is mixed with coke and fluxes and fed into an electric arc furnace or blast furnace. The high temperature in the furnace facilitates the reduction of manganese oxides to produce the alloy.

    Refining: The molten alloy is tapped from the furnace and subjected to refining processes to remove impurities and achieve the desired composition.

    Casting: The refined alloy is cast into ingots or other shapes for further processing and use.

Chemical Reactions Analysis

Types of Reactions

Manganese alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

  • Oxidation: : Manganese in the alloy can be oxidized to form manganese oxides.

    Mn+O2MnO2\text{Mn} + \text{O}_2 \rightarrow \text{MnO}_2 Mn+O2​→MnO2​

  • Reduction: : Manganese oxides can be reduced back to manganese using carbon or silicon.

  • Substitution: : Manganese can substitute for other metals in various compounds, forming new alloys or compounds.

Common Reagents and Conditions

Common reagents used in the reactions involving manganese alloy include oxygen, carbon, and silicon. The reactions typically occur at high temperatures, often exceeding 1000°C, to facilitate the reduction and oxidation processes.

Major Products Formed

The major products formed from the reactions involving manganese alloy include manganese oxides, carbon dioxide, and various manganese-containing compounds and alloys.

Scientific Research Applications

Manganese alloy has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various chemical reactions and processes.

    Biology: Studied for its potential role in biological systems and its effects on living organisms.

    Medicine: Investigated for its potential use in medical devices and treatments.

    Industry: Widely used in the production of steel, aluminum, and other metal products due to its ability to improve strength, durability, and resistance to wear and corrosion.

Mechanism of Action

The mechanism by which manganese alloy exerts its effects involves the interaction of manganese with other elements and compounds. Manganese acts as a catalyst in various chemical reactions, facilitating the formation and transformation of compounds. In biological systems, manganese is essential for the proper functioning of enzymes and other proteins, playing a crucial role in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ferromanganese (FeMn)

  • Composition : FeMn contains higher Mn (70–80%) and lower Si (<1%) compared to SiMn. Carbon content varies (6–8% in high-carbon FeMn) .
  • Production: Both use SAFs, but FeMn requires less quartz and focuses on MnO reduction. SiMn production incorporates additional SiO₂ for silicon content .
  • Applications : FeMn is primarily used for deoxidizing steel and improving hardness, while SiMn’s higher Si content enhances steel’s tensile strength and oxidation resistance .
  • Market : FeMn dominates the ferroalloy market (largest segment by volume), while SiMn is specialized for high-strength steel applications .

Ferrosilicon (FeSi)

  • Composition : FeSi contains 70–75% Si and 20–25% Fe, with minimal Mn .
  • Production : Produced in electric arc furnaces using quartz and coke. Unlike SiMn, Mn is absent in feedstock .
  • Applications : Used for silicon addition in steel and cast iron, improving magnetic properties and fluidity. SiMn, in contrast, contributes Mn and Si simultaneously .
  • Environmental Impact : Both alloys reduce reliance on pure metals, but SiMn slag reuse in construction (e.g., alkali-activated concrete) offers additional sustainability benefits .

Ground Granulated Blast Furnace Slag (GGBFS)

  • Composition : GGBFS has higher CaO (30–40%) and lower SiO₂ (30–35%) than SiMn slag (35–45% SiO₂, <15% CaO) .
  • Reactivity : GGBFS exhibits higher hydraulic activity due to CaO, while SiMn slag requires alkali activation (e.g., sodium silicate) for cementitious properties .
  • Performance : In alkali-activated concrete, 10% SiMn slag substitution achieves 80 MPa compressive strength, comparable to GGBFS-based mixes. Higher substitutions (60–100%) reduce durability but enable waste utilization .

Ferrochrome (FeCr)

  • Production : Both FeCr and SiMn use SAFs, but FeCr requires higher temperatures (~1800°C) and coke (vs. coal in SiMn) .
  • Slag Composition: FeCr slag is rich in Cr₂O₃ and Al₂O₃, whereas SiMn slag contains MnO (10–20%) and SiO₂ .
  • Applications : FeCr is essential for stainless steel; SiMn focuses on carbon steel. Slag from both is repurposed, but SiMn slag shows broader use in construction .

Data Tables

Table 1: Chemical Composition Comparison (%)

Compound Mn Si Fe C CaO SiO₂
Silicomanganese 65–70 14–17 14–20 <2
Ferromanganese 70–80 <1 15–25 6–8
Ferrosilicon 70–75 20–25 <0.2
SiMn Slag 10–20 <15 35–45
GGBFS 30–40 30–35

Table 2: Mechanical Properties in Construction Materials

Material Compressive Strength (MPa) Key Additives Freeze-Thaw Resistance (cycles)
AASSC (10% SiMn slag) 80–132 3% steel fiber 300 (84% strength retained)
GGBFS-based concrete 70–100 300 (90% strength retained)
Portland cement 40–80 100–200

Key Research Findings

Slag Utilization : SiMn slag’s high SiO₂ content enables its use in alkali-activated materials, reducing cement industry emissions by 73% .

Market Dynamics : SiMn prices fluctuate cyclically, influenced by Mn ore costs and steel demand. In 2019, prices dropped 22% due to oversupply .

Production Efficiency : South African SiMn facilities achieve 55,000 tons/year using 20 MVA SAFs, with slag-to-metal ratios near 1.05 .

Q & A

Q. How to determine optimal synthesis parameters for silicomanganese alloys in lab-scale experiments?

Methodological Answer:

  • Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature: 1200–1500°C, Mn/Si ratio: 1.5–4.0, reducing agent purity) and assess outcomes like alloy homogeneity and impurity levels .
  • Employ replicated trials (≥3 repetitions) to ensure reproducibility, coupled with statistical tools (ANOVA, t-tests) to identify significant variables .
  • Validate results using phase equilibrium calculations (e.g., FactSage™) to align experimental data with thermodynamic predictions .

Q. What characterization techniques are most effective for analyzing this compound microstructure and phase composition?

Methodological Answer:

  • Combine X-ray Diffraction (XRD) for phase identification and Scanning Electron Microscopy with Energy-Dispersive Spectroscopy (SEM-EDS) for elemental mapping (detection limit: ~0.1 wt%) .
  • Use Electron Probe Microanalysis (EPMA) to quantify localized Mn/Si ratios with <2% error margins .
  • Cross-reference findings with literature databases (e.g., ICSD, ASM Alloy Phase Diagrams) to resolve ambiguities in phase assignments .

Q. How to design experiments to study the thermodynamic properties of this compound (e.g., enthalpy of formation, activity coefficients)?

Methodological Answer:

  • Apply calorimetry (e.g., high-temperature drop calorimetry) under inert atmospheres (Argon purity: ≥99.999%) to measure enthalpy changes .
  • Use Knudsen Effusion Mass Spectrometry for vapor pressure measurements to derive activity coefficients of Mn and Si .
  • Validate results against computational models (CALPHAD) and address discrepancies through sensitivity analysis of input parameters (e.g., interaction coefficients) .

Advanced Research Questions

Q. How to resolve contradictions in reported phase diagrams of this compound alloys across different studies?

Methodological Answer:

  • Conduct a systematic literature review using Boolean search strategies (e.g., "(this compound OR Mn-Si alloy) AND (phase diagram OR thermodynamic data)") to identify conflicting datasets .
  • Perform meta-analysis to evaluate experimental conditions (e.g., cooling rates, impurity levels) that may explain variations .
  • Propose revised phase boundaries using Bayesian statistical modeling to integrate historical data with new experimental results .

Q. What methodologies are suitable for in-situ analysis of phase transformations in this compound during thermal processing?

Methodological Answer:

  • Use synchrotron-based X-ray diffraction (time resolution: <1 sec) to track real-time phase evolution at high temperatures (up to 1600°C) .
  • Apply High-Temperature Transmission Electron Microscopy (HT-TEM) with controlled atmosphere chambers to observe nucleation mechanisms .
  • Validate observations with thermodynamic simulations (e.g., DICTRA software) to correlate kinetic data with diffusion models .

Q. How to develop computational models to predict the effects of trace elements (e.g., C, P) on this compound’s mechanical and corrosion-resistant properties?

Methodological Answer:

  • Implement Density Functional Theory (DFT) to calculate binding energies and diffusion barriers of trace elements in Mn-Si matrices .
  • Train machine learning models (e.g., Random Forest, neural networks) on experimental datasets (≥100 data points) to predict hardness/corrosion rates .
  • Validate models through ab-initio molecular dynamics simulations under varying environmental conditions (e.g., acidic vs. alkaline media) .

Data Management & Reproducibility

  • Primary Data Collection : For surveys/questionnaires (e.g., on alloy performance metrics), ensure Likert-scale designs (1–5 scoring) are statistically validated via Cronbach’s alpha (>0.7 threshold) .
  • Reproducibility : Document experimental protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data repositories (e.g., Zenodo, Figshare) .
  • Ethical Compliance : Disclose funding sources/conflicts of interest and obtain ethics approval for human participant studies (e.g., industrial safety surveys) .

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